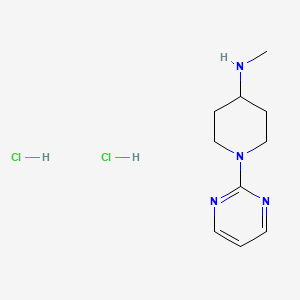

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C10H18Cl2N4 |

|---|---|

Molecular Weight |

265.18 g/mol |

IUPAC Name |

N-methyl-1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C10H16N4.2ClH/c1-11-9-3-7-14(8-4-9)10-12-5-2-6-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H |

InChI Key |

YDWCDULVPFBTLC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=NC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Methylation of Piperidine-4-amine

One of the initial steps involves methylation at the nitrogen of the piperidine ring. This can be achieved via transfer hydrogenation, a method that avoids direct use of gaseous hydrogen and employs formaldehyde as a hydrogen donor in the presence of a palladium or platinum catalyst.

- Reaction Conditions:

- Catalyst: Palladium on charcoal or platinum catalyst.

- Hydrogen Source: Formaldehyde and formic acid in aqueous acidic medium.

- Temperature: Heated from ambient to approximately 90–95 °C.

- Outcome: Conversion of piperidine-4-amine to 1-methylpiperidine-4-amine or its hydrochloride salt.

This method provides a selective and efficient methylation pathway under mild conditions, avoiding hazardous gaseous hydrogen and enabling better control over reaction parameters.

Introduction of Pyrimidin-2-yl Group

The pyrimidin-2-yl substituent is introduced typically by nucleophilic aromatic substitution or via coupling reactions involving pyrimidine derivatives.

- Common Approach:

- Use of 2-chloropyrimidine or 2-bromopyrimidine as electrophilic partners.

- Nucleophilic substitution by the amino group on the piperidine ring.

- Catalysts or bases may be used to facilitate the substitution.

- Reaction solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This step is critical to ensure regioselectivity and to maintain the integrity of the piperidine ring during coupling.

Formation of Piperidin-4-amine Moiety

The amino group at the 4-position of the piperidine ring can be introduced or preserved through careful synthetic design, often starting from piperidine-4-carboxylic acid derivatives.

- Conversion Methods:

- Reduction of piperidine-4-carboxylic acid or its derivatives using catalytic hydrogenation.

- Use of amide intermediates such as N,N-diethyl-1-methylpiperidine-4-carboxamide.

- Activation of carboxylic acid with thionyl chloride followed by amination.

These methods ensure high purity of the amine functionality, which is essential for subsequent coupling with pyrimidine.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine into its dihydrochloride salt to improve its physicochemical properties.

- Procedure:

- Treatment of the free base with hydrochloric acid in stoichiometric amounts (typically 2 equivalents).

- Solvent: Ethanol, isopropanol, or aqueous media.

- Isolation by crystallization or precipitation.

- Resulting salt exhibits enhanced stability, crystallinity, and solubility.

Comparative Analysis of Preparation Routes

| Step | Methodology | Advantages | Disadvantages |

|---|---|---|---|

| Methylation of Piperidine | Transfer hydrogenation with formaldehyde and Pd catalyst | Mild conditions, selective methylation, no gaseous H2 | Requires catalyst and controlled heating |

| Pyrimidin-2-yl Introduction | Nucleophilic aromatic substitution with 2-halopyrimidine | Regioselective, well-established | Requires polar aprotic solvents, possible side reactions |

| Amination at 4-position | Reduction of carboxylic acid derivatives or amide intermediates | High purity amine, scalable | Multi-step, requires activation reagents like thionyl chloride |

| Salt Formation | Reaction with HCl to form dihydrochloride salt | Enhances stability and solubility | Requires careful stoichiometric control |

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature (°C) | Catalyst/Notes | Outcome |

|---|---|---|---|---|

| Methylation of Piperidine N | Formaldehyde, formic acid, Pd/C catalyst | 90–95 | Pd on charcoal, aqueous acidic | 1-Methylpiperidine-4-amine |

| Activation of Carboxylic Acid | Thionyl chloride, diethyl amine | Ambient | Avoids dimethyl carbamoyl chloride | N,N-Diethyl-1-methylpiperidine-4-carboxamide |

| Pyrimidin-2-yl substitution | 2-Chloropyrimidine, base (e.g., K2CO3), DMF | 60–80 | Nucleophilic aromatic substitution | N-Methyl-1-(pyrimidin-2-yl)piperidin-4-amine |

| Salt Formation | Hydrochloric acid (2 eq), ethanol or aqueous | Ambient | Crystallization | Dihydrochloride salt |

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in the piperidine ring undergoes oxidation under specific conditions. Key findings include:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Hydrogen peroxide | Aqueous or alcoholic media | N-Oxide derivative | Forms stable N-oxide via electrophilic oxidation. |

| Potassium permanganate | Acidic or neutral conditions | N-Oxide or hydroxylated by-products | Selectivity depends on solvent and temperature. |

Mechanistic Insight : Oxidation typically proceeds via a two-electron transfer mechanism, where the lone pair on the amine nitrogen reacts with the oxidizing agent to form an N-oxide intermediate.

Substitution Reactions

The pyrimidine and piperidine rings offer sites for nucleophilic or electrophilic substitution.

Pyrimidine Ring Substitution

The electron-deficient pyrimidine ring (position 4 or 5) reacts with nucleophiles:

| Reagent | Conditions | Product Formed |

|---|---|---|

| Alkyl halides | Basic conditions (K₂CO₃) | C4/C5-alkylated pyrimidine |

| Aryl boronic acids | Pd-catalyzed coupling | C5-arylated derivatives |

Example : Suzuki-Miyaura coupling introduces aryl groups at the pyrimidine’s C5 position, enhancing steric and electronic diversity .

Piperidine Ring Functionalization

The secondary amine (after deprotonation) can undergo alkylation or acylation:

| Reagent | Conditions | Product Formed |

|---|---|---|

| Methyl iodide | DMF, room temperature | N-Methylated piperidine |

| Acetyl chloride | Dichloromethane, base | N-Acetylated derivative |

Reduction Reactions

While direct evidence is limited, analogous piperidine-pyrimidine systems undergo reduction under catalytic hydrogenation:

| Reagent | Conditions | Product Formed |

|---|---|---|

| H₂, Pd/C | Ethanol, 50–100°C | Saturated piperidine ring |

| NaBH₄ | Methanol, reflux | Partial reduction of pyrimidine |

Inference : The pyrimidine ring may reduce to a dihydropyrimidine or tetrahydropyrimidine under vigorous conditions, though stereochemical outcomes require further study.

Salt-Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound’s reactivity is influenced by pH:

-

Deprotonation : Treatment with NaOH or KOH generates the free base, enhancing nucleophilicity for alkylation/acylation.

-

Stability : The salt form improves solubility in polar solvents (e.g., water, methanol) but may limit reactivity in nonpolar media.

Scientific Research Applications

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in developing new therapeutic agents.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to DNA via intercalation, which can disrupt the replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine and pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and applications.

Structural Analogues and Key Differences

† Structural analogs suggest the target compound is a methylated derivative of CAS 1179369-48-2 .

‡ Discontinued status implies challenges in synthesis or application .

Physicochemical and Hazard Profile Comparison

- Solubility: The dihydrochloride form of the target compound likely exhibits superior aqueous solubility compared to non-salt analogs (e.g., 1-(5-bromopyrimidin-2-yl)piperidin-4-ol, similarity 0.86) .

- Toxicity: The N-methyl group may reduce acute oral toxicity (cf. non-methylated analog CAS 1179369-48-2, classified as H302 ). However, similar compounds show hazards like respiratory irritation (H335) and eye damage (H319), necessitating stringent handling protocols .

- Stability : Methylation on the amine (target compound) likely enhances metabolic stability compared to unmethylated variants, which are prone to oxidative deamination .

Biological Activity

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS No. 1420960-92-4) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy, and pharmacological properties based on diverse research findings.

This compound has the following chemical characteristics:

The compound primarily functions as an inhibitor in various biological pathways. It has shown significant activity against specific kinases, which are crucial in regulating cellular processes such as growth and metabolism. For instance, studies indicate that compounds with similar structures exhibit ATP-competitive inhibition of protein kinase B (PKB), suggesting that this compound may also act through this mechanism .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that it can inhibit tumor growth in various cancer models. For example, derivatives with similar structures demonstrated significant inhibition of human tumor xenografts in vivo at tolerable doses .

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic effects, showing promising results against various parasites. The incorporation of specific functional groups has been linked to enhanced potency and metabolic stability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

- Case Study on Antitumor Activity :

- Case Study on Metabolic Stability :

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended methods for synthesizing N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- React 1-(pyrimidin-2-yl)piperidin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions.

- Purify intermediates via recrystallization or column chromatography.

- Final dihydrochloride salt formation is achieved by treating the free base with HCl in a solvent like ethanol .

- Characterization via , , and mass spectrometry ensures structural confirmation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust/aerosols form .

- Storage: Store in a dry, cool environment (room temperature) in airtight containers to prevent hygroscopic degradation .

- Exposure Response: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Consult medical professionals if symptoms persist .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Parameter Screening: Vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., Pd/C for reductions). Monitor via TLC or HPLC .

- Workup Optimization: Use acid-base extraction to isolate intermediates. For dihydrochloride formation, control HCl stoichiometry to avoid over-protonation .

- Scale-Up Considerations: Maintain inert atmospheres (N/Ar) to prevent oxidation of amine intermediates .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy: identifies proton environments (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm). confirms piperidine and pyrimidine carbons .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths/angles, validated via R-factor convergence .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Data Validation: Use SHELXL for refinement, cross-checking with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify disordered regions; re-measure problematic reflections if necessary .

- Theoretical Modeling: Compare experimental data with DFT-optimized structures to validate bond geometries .

Advanced: How to address discrepancies in toxicological profiles?

Methodological Answer:

- In Silico Screening: Use tools like ProTox-II to predict acute oral toxicity (LD) and cross-reference with SDS data (e.g., H302: harmful if swallowed) .

- In Vitro Assays: Conduct MTT assays on cell lines to validate respiratory irritation (H335) or skin corrosion (H315) .

- Dose-Response Studies: Adjust exposure concentrations in animal models to reconcile conflicting in vitro/in vivo results .

Basic: What are the key steps in computational modeling of this compound?

Methodological Answer:

- Geometry Optimization: Use Gaussian or ORCA with B3LYP/6-31G(d) to minimize energy .

- Docking Studies: Simulate binding to biological targets (e.g., kinases) via AutoDock Vina; validate with experimental IC data .

- ADMET Prediction: Employ SwissADME to assess solubility and permeability, aligning with experimental logP values .

Advanced: How to design experiments linking synthesis to biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying pyrimidine substituents) and assay against target proteins .

- Mechanistic Probes: Use isotopic labeling (e.g., ) to track metabolic pathways in vitro .

- Theoretical Frameworks: Apply enzyme kinetics models (e.g., Michaelis-Menten) to correlate synthetic modifications with inhibitory potency .

Basic: How to ensure purity and stability during storage?

Methodological Answer:

- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) and track impurities via LC-MS .

- Desiccant Use: Store with silica gel to mitigate hygroscopicity-induced degradation .

Advanced: What strategies validate conflicting biological assay results?

Methodological Answer:

- Blinded Replication: Repeat assays in independent labs with standardized protocols (e.g., CLIA guidelines) .

- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) if ELISA data is inconsistent .

- Data Normalization: Use Z-factor or signal-to-noise ratios to assess assay robustness and exclude outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.